3-Fluoro-4-(tributylstannyl)pyridine

描述

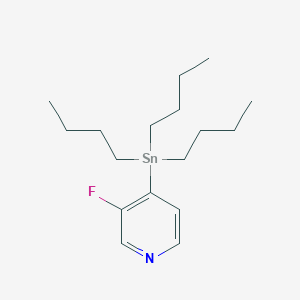

3-Fluoro-4-(tributylstannyl)pyridine (CAS: 259807-88-0) is a fluorinated organotin compound widely utilized in cross-coupling reactions, particularly Stille couplings, for synthesizing pharmaceuticals and heterocyclic compounds. Its structure features a pyridine ring substituted with a fluorine atom at the 3-position and a tributylstannyl group at the 4-position (Figure 1). The fluorine atom enhances electron-withdrawing effects, influencing regioselectivity and reactivity in metal-catalyzed reactions .

属性

IUPAC Name |

tributyl-(3-fluoropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOFZNIMGWDVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624163 | |

| Record name | 3-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-88-0 | |

| Record name | 3-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 259807-88-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 3-Fluoro-4-(tributylstannyl)pyridine typically involves the stannylation of 3-fluoro-4-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

化学反应分析

3-Fluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by another substituent, typically using a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Palladium catalysts, tributyltin hydride, and other organometallic reagents are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the substituents introduced during the substitution reactions.

科学研究应用

3-Fluoro-4-(tributylstannyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the development of radiolabeled molecules for imaging studies.

Industry: The compound finds applications in the development of advanced materials with unique properties.

作用机制

The mechanism of action of 3-Fluoro-4-(tributylstannyl)pyridine involves its role as a precursor in various chemical reactions. The compound itself does not have a direct biological target but is used to introduce fluorine atoms into other molecules, thereby modifying their properties . The molecular targets and pathways involved depend on the final product synthesized using this compound .

相似化合物的比较

Commercial Availability :

- Annual sales volume: 112 bottles (Sigma-Aldrich, 2015 data) .

- Limited stock (2 bottles as of 2015), reflecting specialized demand .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Applications |

|---|---|---|---|---|

| 3-Fluoro-4-(tributylstannyl)pyridine | 3-F, 4-Sn(C₄H₉)₃ | C₁₇H₂₉FNSn | 259807-88-0 | Drug synthesis (e.g., LAS101057) |

| 4-(Tributylstannyl)pyridine | 4-Sn(C₄H₉)₃ | C₁₇H₂₉NSn | 17997-47-6 | Polymer/biomolecule synthesis |

| 3,5-Difluoro-4-(tributylstannyl)pyridine | 3,5-F₂, 4-Sn(C₄H₉)₃ | C₁₇H₂₈F₂NSn | Not provided | Under investigation |

| 4-Fluoro-3,5-bis(tributylstannyl)pyridine | 4-F, 3,5-[Sn(C₄H₉)₃]₂ | C₂₉H₅₄FNSn₂ | 1204580-75-5 | Early-stage research |

Reactivity and Selectivity

- Electronic Effects: The 3-fluoro substituent in this compound increases electron deficiency at the 4-position, enhancing oxidative addition efficiency in Pd-catalyzed couplings compared to non-fluorinated analogues like 4-(tributylstannyl)pyridine .

- Regioselectivity : Fluorine directs coupling reactions to specific positions. For example, in LAS101057 synthesis, regioselective iodination precedes Stille coupling to ensure correct intermediate formation .

- Bis-Stannyl Derivatives : 4-Fluoro-3,5-bis(tributylstannyl)pyridine (CAS: 1204580-75-5) offers dual coupling sites but poses challenges in purity and handling due to increased steric hindrance and tin content .

Research Findings and Trends

- Pharmaceutical Relevance: this compound is prioritized in adenosine receptor antagonist development due to its balance of reactivity and stability .

- Emerging Analogues : 3,5-Difluoro-4-(tributylstannyl)pyridine () and fluorinated boronic acid derivatives () are under exploration for enhanced selectivity in Suzuki-Miyaura couplings.

- Limitations : Bis-stannyl pyridines face scalability challenges, limiting their adoption outside exploratory research .

生物活性

3-Fluoro-4-(tributylstannyl)pyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C13H18FNSn

- CAS Number : 259807-88-0

The presence of the fluorine atom and the tributylstannyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism.

- Anticancer Properties : Preliminary research suggests that it may inhibit tumor growth by inducing apoptosis in cancer cells. The tributylstannyl group is known to enhance the lipophilicity of compounds, facilitating better cellular uptake.

- Inflammatory Response Modulation : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus showing promise in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine with stannyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .

- Anticancer Activity : In vitro assays indicated that this compound reduced cell viability in various cancer cell lines by up to 70% at concentrations of 10 µM . This effect was linked to increased apoptosis as evidenced by flow cytometry analysis.

- Inflammation Studies : Research published in Pharmacology Reports showed that this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anticancer | Reduced cell viability by 70% | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 4-(Tributylstannyl)pyridine | Moderate | Low | Moderate |

| 3-Fluoro-pyridine | Low | High | Low |

常见问题

Q. What are the primary synthetic applications of 3-fluoro-4-(tributylstannyl)pyridine in organic chemistry?

This compound is widely used in Stille cross-coupling reactions to construct carbon-carbon bonds, particularly in heterocyclic systems. Its tributylstannyl group acts as a leaving group, enabling coupling with aryl or heteroaryl halides. For example, it has been employed in the regioselective synthesis of A2B adenosine receptor antagonists via Pd-catalyzed coupling with iodinated intermediates .

Q. How should researchers safely handle this compound in the laboratory?

Proper handling requires gloves, eye protection, and a fume hood due to its toxicity and potential for skin/eye irritation. It is stable under standard conditions but must be stored away from strong oxidizers. Spills should be managed with inert absorbents, and waste disposal must comply with hazardous chemical protocols .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns.

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., molecular formula C₁₇H₃₀FNSn).

- InChI/InChIKey for structural validation (e.g., InChIKey=XOABYQUZEDTNKW-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can reaction efficiency in Stille couplings with this compound be optimized?

- Catalyst selection : PdCl₂(PPh₃)₂ with CuI as an additive enhances coupling yields (e.g., 57% in DMF at 150°C) .

- Solvent effects : Polar aprotic solvents like DMF improve solubility and reaction kinetics.

- Temperature control : Elevated temperatures (≥120°C) are often necessary but must be balanced against decomposition risks. Troubleshooting low yields may involve purifying starting materials or using fresh catalyst batches .

Q. What is the impact of fluorine substitution on the reactivity of stannylated pyridines?

The 3-fluoro substituent influences electronic and steric properties:

- Electron-withdrawing effect increases the electrophilicity of the pyridine ring, facilitating cross-coupling.

- Steric hindrance at the 4-position may slow transmetallation steps compared to non-fluorinated analogs. Comparative studies with 3,5-difluoro-4-(tributylstannyl)pyridine suggest that additional fluorine atoms can further modulate reactivity .

Q. How do structural modifications in stannylated pyridines affect their biological activity in drug discovery?

- The tributylstannyl group serves as a transient functional handle, enabling rapid diversification into bioactive scaffolds (e.g., LAS101057, an A2B antagonist).

- Fluorine substitution enhances metabolic stability and target binding in some cases, as seen in related fluoropyridine derivatives .

Q. What are the challenges in scaling up reactions involving this compound?

- Toxicity : Requires stringent safety protocols for large-scale handling.

- Catalyst loading : High Pd costs necessitate catalyst recycling or low-loading systems.

- Byproduct management : Tributyltin residues must be removed to meet regulatory standards for pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。